2-(Dimethylamino)-4-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(dimethylamino)benzaldehyde , is an organic compound with the chemical formula C9H10FNO. It features a benzene ring substituted with a fluorine atom and a dimethylamino group. This compound is of interest due to its diverse applications in various fields.
Vorbereitungsmethoden
a. Synthetic Routes: The synthesis of 2-(Dimethylamino)-4-fluorobenzaldehyde involves several methods. One common approach is the Vilsmeier-Haack reaction , where the reaction of 4-fluorobenzaldehyde with dimethylamine and phosphorus oxychloride (POCl3) yields the desired product. The reaction proceeds as follows:
4-Fluorobenzaldehyde+Dimethylamine+POCl3→this compound
b. Industrial Production: The industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize byproducts.
Analyse Chemischer Reaktionen
2-(Dimethylamino)-4-fluorobenzaldehyde undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid or ester.
Reduction: Reduction with suitable reagents can yield the corresponding alcohol.
Substitution: The fluorine atom can be replaced by other substituents.
Condensation Reactions: It can participate in condensation reactions to form Schiff bases or imines.
Common reagents include reducing agents (such as sodium borohydride), oxidizing agents (such as chromic acid), and Lewis acids (such as aluminum chloride).
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
Fluorescent Probes: Due to its fluorescence properties, it is used as a probe in biological studies.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Wirkmechanismus
The exact mechanism of action for 2-(Dimethylamino)-4-fluorobenzaldehyde depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in redox processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, similar compounds include other benzaldehydes, such as 4-fluorobenzaldehyde and 2-(dimethylamino)benzaldehyde.
Eigenschaften
Molekularformel |
C9H10FNO |
---|---|
Molekulargewicht |
167.18 g/mol |
IUPAC-Name |
2-(dimethylamino)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3 |
InChI-Schlüssel |
RHLNVTUVWBGGJS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC(=C1)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.